molecular formula C18H37NO3 B6160408 N,N-bis(2-hydroxypropyl)dodecanamide CAS No. 54914-38-4

N,N-bis(2-hydroxypropyl)dodecanamide

Cat. No.: B6160408
CAS No.: 54914-38-4
M. Wt: 315.5 g/mol
InChI Key: ITQLLPIWYFCLTO-UHFFFAOYSA-N
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Description

Contextual Significance of N,N-bis(2-hydroxypropyl)dodecanamide within the Amide Class

Fatty acid alkanolamides are a well-established class of nonionic surfactants. They are generally synthesized through the condensation of a fatty acid or its ester with an alkanolamine. The resulting amide possesses an amphiphilic structure, with the fatty acid chain acting as a hydrophobic (lipophilic) tail and the alkanolamine portion providing a hydrophilic polar head. This dual nature allows them to reduce surface tension and act as emulsifiers, foam boosters, and viscosity modifiers in various formulations. This compound fits this profile, but specific research detailing its efficacy in these roles compared to other amides is lacking.

Historical Development and Evolution of Research on this compound and Related Alkanolamides

The study of fatty acid alkanolamides gained momentum in the mid-20th century, particularly with the commercialization of diethanolamides (DEA) derived from coconut and lauric acid. These compounds, such as cocamide DEA and lauramide DEA, became ubiquitous in personal care and industrial cleaning products. Research has historically focused on these ethanolamine derivatives, exploring their synthesis, surfactant properties, and interactions in complex mixtures.

In contrast, the historical research trajectory for this compound is virtually nonexistent in published literature. While it is known by the cosmetic ingredient name Lauramide DIPA (Diisopropanolamine), and its reactant, diisopropanolamine (B56660), has been studied independently, the final amide compound itself has not been a significant focus of academic inquiry. cosmileeurope.eunih.gov Its existence is confirmed through chemical supplier databases and its entry in chemical registries such as the Chemical Abstracts Service (CAS), where it is assigned the number 54914-38-4. alfa-chemistry.comepa.gov

Structural Distinctions and Similarities with N,N-bis(2-hydroxyethyl)dodecanamide and other Fatty Alkanolamides

The primary distinction between this compound and its more studied counterpart, N,N-bis(2-hydroxyethyl)dodecanamide, lies in the alkanolamine head group.

This compound: Features two hydroxypropyl groups attached to the amide nitrogen. The presence of the additional methyl group on each side chain increases the molecule's steric bulk and molecular weight.

N,N-bis(2-hydroxyethyl)dodecanamide: Features two hydroxyethyl (B10761427) groups, resulting in a more compact and less sterically hindered hydrophilic head.

This structural difference is expected to influence their physicochemical properties. The increased bulk of the hydroxypropyl groups may affect the compound's packing in micelles, its solubility in water, and its viscosity-building capabilities, but empirical data from comparative studies are not available. Both molecules share the same hydrophobic C12 dodecanamide (B72619) tail, which is the primary driver of their surfactant behavior.

Structural Comparison
PropertyThis compoundN,N-bis(2-hydroxyethyl)dodecanamide
Molecular FormulaC18H37NO3C16H33NO3
Molecular Weight315.49 g/mol287.44 g/mol
Hydrophilic GroupsTwo 2-hydroxypropyl groupsTwo 2-hydroxyethyl groups
Hydrophobic GroupOne dodecanoyl (C12) chain

Scope and Objectives of Academic Inquiry into this compound

The scope of academic inquiry into this compound appears to be extremely limited. A search of prominent scientific databases reveals no dedicated studies on its synthesis optimization, physicochemical characterization, self-assembly behavior, or performance in specific applications. The PubChem database entry for the compound explicitly notes, "No literature data available for this compound." uni.lu

Therefore, the objective of current academic inquiry cannot be defined. The compound remains a subject for potential future research, which could include:

Direct, comparative studies against lauramide DEA to understand the structure-property relationships imparted by the hydroxypropyl groups.

Investigation into its potential use in formulations where different solubility or viscosity characteristics are desired.

Exploration of its synthesis and potential as a bio-based surfactant, should the diisopropanolamine be derived from renewable sources.

Without such foundational research, the scientific understanding of this compound remains speculative and based on extrapolation from the broader class of fatty acid alkanolamides.

Physicochemical Data (Predicted vs. Known)
ParameterThis compoundN,N-bis(2-hydroxyethyl)dodecanamide
CAS Number54914-38-4120-40-1
XlogP (Predicted)4.43.5
Melting PointData Not Available45-48 °C
Boiling PointData Not Available443.2 °C at 760 mmHg
Water SolubilityData Not Available49.91 mg/L at 20 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54914-38-4

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)dodecanamide

InChI

InChI=1S/C18H37NO3/c1-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16(2)20)15-17(3)21/h16-17,20-21H,4-15H2,1-3H3

InChI Key

ITQLLPIWYFCLTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

physical_description

Liquid

Origin of Product

United States

Synthesis and Mechanistic Pathways of N,n Bis 2 Hydroxypropyl Dodecanamide

Synthetic Methodologies for N,N-bis(2-hydroxypropyl)dodecanamide

The production of this compound is primarily achieved through the reaction of a dodecanoic acid source with diisopropanolamine (B56660). The main approaches include direct amidation of the fatty acid and transamidation of its methyl ester derivative.

Amidation Reactions: Exploration of Precursor Fatty Acids and Amino Alcohols

The direct amidation process involves the condensation reaction between a fatty acid and an amino alcohol. For this compound, the key precursors are dodecanoic acid (commonly known as lauric acid) and diisopropanolamine. google.comnih.gov Dodecanoic acid is a 12-carbon saturated fatty acid that can be sourced from natural fats and oils like coconut oil or palm kernel oil. google.com Diisopropanolamine is a secondary amine featuring two hydroxyl groups, providing the characteristic structure to the final amide. nih.gov

The reaction can also utilize triglycerides (fats and oils) directly, which are esters of glycerol (B35011) and fatty acids. google.com In this case, the triglyceride, such as coconut oil, reacts with diisopropanolamine to form the fatty amide and glycerol as a byproduct. google.com This method is advantageous as it can use readily available natural oils as the starting material. Other fatty acids, such as oleic acid, can also be reacted with diisopropanolamine to produce the corresponding amides, demonstrating the versatility of the amidation reaction. nih.gov

Role of Fatty Acid Methyl Esters and Transamidation Routes

An alternative to direct amidation is the transamidation route, which utilizes fatty acid methyl esters (FAMEs) as precursors. The specific precursor for the target compound is methyl dodecanoate (B1226587), also known as methyl laurate. lookchem.commatec-conferences.org This process involves reacting the fatty acid methyl ester with diisopropanolamine.

This transamidation reaction is often preferred as FAMEs can be more reactive than the parent fatty acids under certain conditions and can lead to cleaner reactions with fewer byproducts. For the analogous compound, N,N-bis(2-hydroxyethyl)dodecanamide, the reaction of methyl dodecanoate with diethanolamine (B148213) has been shown to produce the amide with a 99% yield. lookchem.com A similar high-yield outcome is anticipated for the reaction with diisopropanolamine. The process typically involves heating the reactants, often in the presence of a catalyst. lookchem.com

Catalytic Systems and Reaction Kinetics in this compound Synthesis

The synthesis of this compound is significantly influenced by the choice of catalyst.

Homogeneous Catalysts : Alkali metal hydroxides, such as sodium hydroxide (B78521), are effective homogeneous catalysts for the reaction between a glyceride and a dihydroxyalkyl amine like diisopropanolamine. google.com The process requires at least 0.02 moles of the catalyst per mole of the ester group to proceed efficiently. google.com

Heterogeneous Catalysts : For related fatty acid amide syntheses, heterogeneous catalysts have been developed to facilitate easier separation and catalyst recycling. mdpi.com A notable example is the use of zinc-doped calcium oxide (Zn/CaO) nanospheroids, which have shown high efficiency in the amidation of triglycerides. mdpi.com In the synthesis of N,N-bis(2-hydroxyethyl) alkylamides, this catalyst allowed for a 99% yield in just 30 minutes at 90°C. mdpi.com The reaction kinetics for this system were found to follow a pseudo-first-order model. mdpi.com

The table below summarizes the performance of different transition metal-doped CaO catalysts in a related amidation reaction. mdpi.com

Catalyst Performance in Amidation

CatalystFatty Acid Diethanolamide (FAD) Yield (%) in 0.5h at 90°C
Mn/CaO18
Fe/CaO24
Co/CaO16
Ni/CaO58
Cu/CaO15
Zn/CaO99
Cd/CaO25
Bare CaO10

Novel Green Chemistry Approaches to this compound Production

Modern synthetic chemistry emphasizes environmentally benign methods. In the context of fatty acid alkanolamide production, several green chemistry principles have been applied.

One such approach is the use of microwave irradiation. google.com This method can significantly accelerate the reaction between a fatty acid and an alkanolamine by efficiently transferring energy to the reactants. google.com The process often leads to quantitative conversion to the alkanolamide. google.com Another key green approach is conducting the synthesis under solvent-free conditions. mdpi.com This eliminates the need for potentially hazardous organic solvents, reducing waste and environmental impact. The use of recyclable heterogeneous catalysts, like the Zn/CaO system, also aligns with green chemistry principles by minimizing waste and allowing for continuous processing. mdpi.com

Optimization of Reaction Conditions for this compound

To maximize yield and minimize side reactions, optimizing reaction conditions such as temperature and pressure is crucial.

Temperature and Pressure Effects on Amide Formation

Temperature is a critical parameter in the synthesis of this compound. The optimal temperature range depends on the specific synthetic route and catalytic system employed.

When using an alkali metal hydroxide catalyst with glycerides and diisopropanolamine, the reaction temperature is typically maintained between 65°C and 100°C, with a preferred range of 80°C to 90°C. google.com

For transamidation reactions of methyl esters, temperatures around 110°C have been reported for the analogous diethanolamide synthesis. lookchem.com

In microwave-assisted synthesis, temperatures can range from 100°C to 250°C. google.com However, it is important to control the temperature rise to avoid side reactions like decarboxylation or dehydration. google.com

The following table outlines the different temperature conditions used in various synthetic methods for producing fatty acid alkanolamides.

Reaction Temperatures for Alkanolamide Synthesis

Synthetic MethodReactantsCatalystTemperature Range (°C)Source
Homogeneous CatalysisGlyceride + DiisopropanolamineAlkali Metal Hydroxide65 - 100 google.com
Heterogeneous CatalysisTriglyceride + DiethanolamineZn/CaO90 mdpi.com
TransamidationMethyl Dodecanoate + DiethanolamineNot specified110 lookchem.com
Microwave IrradiationFatty Acid + AlkanolamineNone100 - 250 google.com

Information regarding the specific effects of pressure on the formation of this compound is not extensively detailed in the reviewed literature. Most syntheses appear to be conducted at atmospheric pressure.

Industrial Scale-Up Considerations and Challenges for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process.

Heat and Mass Transfer: The amidation reaction is typically exothermic. On an industrial scale, efficient removal of the heat of reaction is critical to maintain the desired reaction temperature and prevent runaway reactions. The high viscosity of the reaction mixture, particularly as the concentration of the amide product increases, can pose significant challenges for effective mixing and heat transfer within large reactors.

Reactor Design: The choice of reactor is crucial. Batch or semi-batch reactors are commonly used for the production of specialty chemicals like alkanolamides. The reactor must be designed to handle the corrosive nature of the reactants at high temperatures and to allow for efficient agitation and heat exchange. For reactions involving the removal of a volatile by-product like water or methanol, the reactor system must be equipped with an efficient distillation or vacuum system.

Advanced Analytical Characterization of N,n Bis 2 Hydroxypropyl Dodecanamide

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and functional groups present in N,N-bis(2-hydroxypropyl)dodecanamide, as well as for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons in the molecule. These include the methyl protons of the dodecyl chain, the methylene (B1212753) protons at various positions along the alkyl chain, the protons of the N-CH₂ groups, the methine protons of the CH(OH) groups, the methyl protons of the CH(CH₃)OH groups, and the hydroxyl protons. The chemical shifts (δ) and coupling patterns of these signals provide definitive information for structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals will be observed for the carbonyl carbon of the amide group, the various methylene carbons of the dodecyl chain, the carbons of the N-CH₂ groups, the methine carbons of the CH(OH) groups, and the methyl carbons of the CH(CH₃)OH groups.

Quantitative NMR (qNMR) can also be utilized for purity assessment, with one source indicating a purity of over 95.0%. tcichemicals.com

Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands characteristic of the molecular vibrations of the compound.

Key expected vibrational bands for this compound include:

A broad O-H stretching band for the hydroxyl groups.

C-H stretching bands for the alkyl chain.

A strong C=O stretching band for the tertiary amide group.

C-N stretching vibrations.

C-O stretching vibrations for the alcohol groups.

For a related compound, N-(2-hydroxyethyl)dodecanamide, the IR spectrum was obtained from a solid mull in coconitrile oil. nist.gov The spectrum of 2-hydroxypropyl-β-cyclodextrin shows an intense broad band at 3431 cm⁻¹ due to O-H group valence vibrations and C-H valence vibrations in the range of 2970-2930 cm⁻¹. researchgate.net

Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS, MALDI-TOF-MS) for this compound

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it becomes a powerful tool for separation, identification, and quantification.

The monoisotopic mass of this compound is 315.27734 Da. uni.lu Predicted collision cross-section (CCS) values have been calculated for various adducts of the molecule. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 187.9 Ų. uni.lu

Predicted Collision Cross Section Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺316.28462187.9
[M+Na]⁺338.26656188.2
[M-H]⁻314.27006184.7
[M+NH₄]⁺333.31116201.3
[M+K]⁺354.24050186.8
[M+H-H₂O]⁺298.27460180.9
[M+HCOO]⁻360.27554204.2
[M+CH₃COO]⁻374.29119213.2

For the related compound N,N-Bis(2-hydroxyethyl)dodecanamide, GC-MS data is available, and MS-MS analysis has been performed with a precursor m/z of 288.2533 for the [M+H]⁺ adduct. nih.gov

Chromatographic Techniques for Separation and Quantification of this compound

Chromatographic methods are essential for the separation of this compound from its analogues and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound and its Analogues

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and similar compounds. Reversed-phase HPLC methods are particularly common.

For the analogous compound N,N-Bis(2-hydroxyethyl)dodecanamide, a reverse-phase HPLC method has been developed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For mass spectrometry compatible applications, formic acid can be used as a replacement for phosphoric acid. sielc.comsielc.com This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.comsielc.com Fast UPLC applications can be achieved using columns with smaller 3 µm particles. sielc.comsielc.com Various cosmetics have been analyzed for fatty acid alkanolamides, including lauric acid diethanolamide, using high-speed liquid chromatography. nih.gov

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing its purity and for separating it from volatile impurities.

For the related compound N,N-bis(2-hydroxyethyl)-dodecanamide, retention data from GC analysis on a non-polar column with a custom temperature program is available in the NIST Mass Spectrometry Data Center. nist.gov

Advanced Methods for Characterizing Self-Assembly and Interfacial Phenomena

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for determining the size of micelles and studying their aggregation. malvernpanalytical.comacs.org This method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. nih.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic radius (R_h) via the Stokes-Einstein equation. researchgate.net

For this compound, DLS is instrumental in determining the onset of micellar aggregation. Below the critical micelle concentration (CMC), the solution primarily contains individual surfactant monomers, which are too small to cause significant light scattering compared to the solvent. malvernpanalytical.com As the concentration surpasses the CMC, the spontaneous formation of micelles leads to a substantial increase in the scattered light intensity, signaling the presence of larger aggregates. researchgate.net

Table 1: Illustrative DLS Data for a Non-Ionic Surfactant Similar to this compound

Concentration (mM)Z-Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0.1No reliable data (below CMC)-
1.08.50.21
5.08.80.19
10.09.20.18

Note: This table is illustrative and represents typical values for a C12 non-ionic surfactant. The Polydispersity Index (PDI) is a measure of the width of the size distribution.

SAXS is a powerful solution-based technique that measures the scattering of X-rays by nano-sized structures. nih.govnih.gov The resulting scattering pattern provides information on the size, shape (e.g., spherical, ellipsoidal, cylindrical), and internal density distribution of the micelles. esrf.frrsc.org By fitting the experimental scattering data to theoretical models, it is possible to determine parameters such as the radius of gyration (R_g), the shape of the micellar core, and the thickness of the corona. rsc.orgrsc.org For non-ionic surfactants like this compound, SAXS can reveal transitions between different micellar shapes (e.g., from spherical to worm-like micelles) as a function of concentration or temperature. esrf.frresearchgate.net

Cryo-TEM provides direct visual evidence of micelle morphology. acs.org In this technique, a thin film of the surfactant solution is rapidly vitrified (frozen), preserving the micelles in their native, hydrated state. acs.orgnih.gov The sample is then imaged using a transmission electron microscope at cryogenic temperatures. muser-my.com Cryo-TEM allows for the direct observation of the size and shape of individual micelles, confirming the structures inferred from scattering techniques. researchgate.netmdpi.com For this compound, one would expect to observe roughly spherical or slightly ellipsoidal micelles, which is a common morphology for this class of surfactants. acs.orgrsc.org

Table 2: Illustrative Micelle Morphology Data from SAXS for a Non-Ionic Surfactant

ParameterValue
Micelle ShapeEllipsoidal
Core Radius (minor axis)2.5 nm
Core Radius (major axis)3.0 nm
Corona Thickness1.5 nm

Note: This table is illustrative and represents typical values obtained from SAXS data analysis for a non-ionic surfactant.

The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant. acs.org It is the concentration at which the surfactant monomers in a solution begin to self-assemble into micelles. acs.org Below the CMC, the surfactant primarily populates the air-water interface, leading to a significant decrease in the surface tension of the solution. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration. acs.org

The CMC of this compound can be precisely determined by measuring the surface tension of its aqueous solutions at various concentrations. Techniques such as the du Noüy ring method or the Wilhelmy plate method are commonly employed. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC. nih.gov For non-ionic surfactants, the CMC can also be determined using other methods like conductivity measurements or spectroscopy techniques. aip.orgacs.org

Table 3: Illustrative Surface Tension Data for CMC Determination of a Non-Ionic Surfactant

Concentration (mM)Surface Tension (mN/m)
0.00172.0
0.0165.2
0.0550.8
0.1 (CMC) 35.1
0.534.9
1.034.8

Note: This table is illustrative, showing the characteristic sigmoidal decrease in surface tension until the CMC is reached.

Fluorescence probing techniques are highly sensitive methods used to investigate the microenvironment within micelles. Pyrene (B120774) is a particularly useful fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its surroundings. nih.govcore.ac.uknih.gov

When pyrene is in a polar environment like water, the ratio of the intensity of its first vibronic peak (I₁) to its third vibronic peak (I₃), known as the pyrene polarity index (I₁/I₃), is high. researchgate.net When pyrene partitions into the nonpolar, hydrophobic core of a micelle, the I₁/I₃ ratio significantly decreases. researchgate.net

By monitoring the I₁/I₃ ratio as a function of the concentration of this compound, the CMC can be determined. A sharp decrease in the I₁/I₃ ratio indicates the formation of micelles and the encapsulation of pyrene within their hydrophobic cores. nih.gov Furthermore, the value of the I₁/I₃ ratio in the micellar phase provides a measure of the micropolarity of the micellar core, offering insights into the packing of the surfactant tails.

Table 4: Illustrative Pyrene Polarity Index (I₁/I₃) Data for a Non-Ionic Surfactant

Surfactant Concentration (mM)Pyrene I₁/I₃ RatioMicroenvironment
0 (in water)1.85Polar (Aqueous)
0.011.82Polar (Aqueous)
0.1 (CMC) 1.55 Transition
1.01.20Nonpolar (Micellar Core)
10.01.18Nonpolar (Micellar Core)

Note: This table is illustrative. A lower I₁/I₃ ratio indicates a more nonpolar environment.

Chemical Reactivity and Derivatization of N,n Bis 2 Hydroxypropyl Dodecanamide

Reactivity of the Hydroxyl Groups in N,N-bis(2-hydroxypropyl)dodecanamide

The two secondary hydroxyl (-OH) groups on the propyl chains are primary sites for chemical modification. Their reactivity is characteristic of secondary alcohols, allowing for oxidation, reduction of derived carbonyls, and substitution reactions.

Oxidation Reactions and Product Formation

The secondary hydroxyl groups of this compound can be oxidized to yield ketone functionalities. The specific product formed depends on the oxidizing agent used and the reaction conditions. The oxidation can occur at one or both hydroxyl sites.

Mild oxidation would be expected to convert the secondary alcohols into ketones. For structurally similar compounds like N,N-bis(2-hydroxyethyl)dodecanamide, oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are known to produce aldehydes or ketones. Applying this to this compound, the expected products would be ketones due to the secondary nature of the alcohol groups.

Possible oxidation products include:

N-(2-hydroxypropyl)-N-(2-oxopropyl)dodecanamide: Resulting from the oxidation of one hydroxyl group.

N,N-bis(2-oxopropyl)dodecanamide: Resulting from the oxidation of both hydroxyl groups.

Reaction Type Reagent Class Potential Product(s) Functional Group Transformation
Mono-oxidationMild Oxidizing Agent (e.g., PCC)N-(2-hydroxypropyl)-N-(2-oxopropyl)dodecanamideSecondary Alcohol → Ketone
Di-oxidationStrong Oxidizing Agent (e.g., Jones Reagent)N,N-bis(2-oxopropyl)dodecanamide2x Secondary Alcohol → 2x Ketone

Reduction Reactions and Product Formation

The hydroxyl groups themselves are not susceptible to reduction. However, if the hydroxyls are first oxidized to ketones as described above, these resulting keto-amides could then be reduced. The reduction of the ketone groups would regenerate the original secondary alcohol structure. This two-step process of oxidation followed by reduction is a common strategy in organic synthesis for chiral transformations or the introduction of labels, although specific literature for this sequence on this compound is not available.

Separately, the amide group can be reduced, a reaction discussed in section 4.2.

Substitution Reactions and Halogenated Derivatives

The hydroxyl groups can undergo nucleophilic substitution reactions to form halogenated derivatives. This typically requires converting the hydroxyl group into a better leaving group. Common halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrohalic acids (HCl, HBr) can be used.

The reaction with thionyl chloride, for example, would replace the hydroxyl groups with chlorine atoms, producing N,N-bis(2-chloropropyl)dodecanamide. These halogenated derivatives serve as important intermediates for further synthetic modifications, as the halogen is a good leaving group for subsequent nucleophilic substitution reactions.

Halogenating Agent Expected Halogenated Derivative Byproducts
Thionyl Chloride (SOCl₂)N,N-bis(2-chloropropyl)dodecanamideSO₂, HCl
Phosphorus Tribromide (PBr₃)N,N-bis(2-bromopropyl)dodecanamideH₃PO₃
Hydrochloric Acid (HCl)N,N-bis(2-chloropropyl)dodecanamideH₂O

Transformations of the Amide Linkage in this compound

The tertiary amide linkage in this compound is exceptionally stable but can be cleaved under specific, often harsh, conditions.

Hydrolysis: The most common transformation is hydrolysis, which breaks the amide bond to yield the parent carboxylic acid and amine. Tertiary amides are known to be resistant to hydrolysis, requiring strong acidic or basic conditions and elevated temperatures. arkat-usa.orgresearchgate.net Alkaline hydrolysis using a reagent like sodium hydroxide (B78521) in a solvent mixture such as methanol/dioxane under reflux is an effective method for cleaving tertiary amides. arkat-usa.org This process would yield sodium dodecanoate (B1226587) (the salt of dodecanoic acid) and diisopropanolamine (B56660). arkat-usa.orgnih.gov

Reduction: The amide carbonyl can also be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the amide into a tertiary amine, yielding N,N-bis(2-hydroxypropyl)dodecylamine.

Reaction Reagent(s) Conditions Products
Amide HydrolysisNaOH / Methanol-DioxaneRefluxDodecanoic acid (or its salt) and Diisopropanolamine
Amide ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFN,N-bis(2-hydroxypropyl)dodecylamine

Formation of Complex Structures and Macromolecular Systems involving this compound

This compound is well-suited to serve as a monomer or a structural unit in larger, more complex systems due to its bifunctional nature (two hydroxyl groups) and its amphiphilic character.

Polymerization: With two reactive hydroxyl groups, the molecule can act as a diol monomer in step-growth polymerization.

Polyesterification: Reaction with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) would lead to the formation of polyesters, with the polymer backbone incorporating the dodecanamide (B72619) moiety as a pendant side chain.

Polyetherification: Under appropriate conditions, such as Williamson ether synthesis with a dihalide, it could form polyethers.

Self-Assembly and Supramolecular Structures: The amphiphilic nature of the molecule—a long, nonpolar dodecyl tail and a polar di-hydroxypropyl amide headgroup—promotes self-assembly in solution. In aqueous environments, molecules like this are expected to form micelles or other ordered aggregates. For instance, the related compound N,N-bis(2-hydroxyethyl)dodecanamide is known to form ordered self-assemblies in water that exhibit high electric conductivity. This suggests that this compound would have similar surfactant properties, making it a candidate for creating nanostructured materials, emulsions, or vesicular systems.

Surfactant Chemistry and Interfacial Science of N,n Bis 2 Hydroxypropyl Dodecanamide

Fundamental Principles of Surface Activity and Micellization for N,N-bis(2-hydroxypropyl)dodecanamide

This compound is a nonionic surfactant belonging to the alkanolamide class of compounds. Its amphiphilic nature, possessing both a hydrophobic and a hydrophilic segment within the same molecule, drives its surface-active behavior. The hydrophobic portion is the dodecyl hydrocarbon chain, while the hydrophilic part consists of the amide group and, crucially, the two hydroxypropyl groups. This molecular structure allows it to accumulate at interfaces, such as air-water or oil-water, thereby reducing the interfacial or surface tension.

The process of micellization is a key characteristic of surfactants in solution. As the concentration of this compound in an aqueous solution increases, a point is reached where the individual surfactant molecules, or monomers, begin to aggregate into organized structures known as micelles. This occurs at a specific concentration known as the critical micelle concentration (CMC). The formation of micelles is an entropically driven process, where the hydrophobic tails are sequestered from the water, minimizing the disruption of the hydrogen-bonding network of water, while the hydrophilic headgroups remain exposed to the aqueous phase.

Influence of Molecular Structure on Surfactant Properties of this compound

The surfactant properties of this compound are intrinsically linked to its molecular architecture. The interplay between its hydrophobic tail and hydrophilic headgroup dictates its behavior in solution and at interfaces.

Role of Hydrophobic Chain Length (Dodecyl Group)

The hydrophobic character of this compound is conferred by its C12 alkyl chain, the dodecyl group. This nonpolar tail is responsible for the molecule's tendency to avoid contact with water and to adsorb at interfaces. The length of this alkyl chain is a critical determinant of the surfactant's properties. Generally, for a homologous series of surfactants, increasing the length of the hydrophobic chain leads to a decrease in the critical micelle concentration (CMC) and greater surface activity. This is because a longer chain results in a greater unfavorable interaction with water, thus promoting aggregation at lower concentrations. The dodecyl group in this molecule provides a significant hydrophobic driving force for its surface-active behavior.

Comparison with Hydroxyethyl (B10761427) Analogues (Lauramide DEA) in Surfactant Behavior

A direct comparison with its close structural analogue, N,N-bis(2-hydroxyethyl)dodecanamide (also known as Lauramide DEA or Cocamide DEA), is instructive for understanding the unique properties of the hydroxypropyl derivative. echemi.com Lauramide DEA is a widely used nonionic surfactant in various applications. medchemexpress.com

The primary structural difference lies in the headgroup: this compound has two hydroxypropyl groups, whereas Lauramide DEA has two hydroxyethyl groups. echemi.comnih.gov This seemingly minor change from an ethyl to a propyl group, with the addition of a methyl branch, can have significant implications for the surfactant's physicochemical properties.

The increased steric hindrance of the hydroxypropyl groups is expected to result in a larger cross-sectional area per molecule at an interface compared to the hydroxyethyl analogue. This would likely lead to less efficient packing and, consequently, a higher critical micelle concentration (CMC) for the hydroxypropyl version. While specific CMC data for this compound is not available, the principle of increased headgroup size leading to a higher CMC is well-established in surfactant science.

The table below provides a comparison of the known properties of this compound and its hydroxyethyl analogue, Lauramide DEA.

PropertyThis compoundN,N-bis(2-hydroxyethyl)dodecanamide (Lauramide DEA)
CAS Number 54914-38-4 echemi.com120-40-1 nih.gov
Molecular Formula C18H37NO3 echemi.comC16H33NO3 nih.gov
Molecular Weight 315.5 g/mol echemi.com287.44 g/mol nih.gov
Appearance Data not availableOff-white waxy solid lookchem.com
Melting Point Data not available45-48 °C lookchem.com
Boiling Point 458.8 °C at 760 mmHg alfa-chemistry.com443.2 °C at 760 mmHg lookchem.com
Water Solubility Data not available49.91 mg/L at 20 °C lookchem.com
LogP 4.4 (Predicted) uni.lu2.72 (Predicted) lookchem.com

Interfacial Phenomena and Adsorption Mechanisms of this compound

The efficacy of this compound as a surfactant is fundamentally determined by its ability to adsorb at interfaces and alter the interfacial properties.

Adsorption at Air-Water and Oil-Water Interfaces

The amphiphilic structure of this compound dictates its orientation at both air-water and oil-water interfaces. At an air-water interface, the hydrophobic dodecyl tail will orient itself towards the air phase, away from the aqueous environment, while the hydrophilic bis(2-hydroxypropyl)amide headgroup will be solvated in the water phase. This alignment of surfactant molecules at the surface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension.

Similarly, at an oil-water interface, the hydrophobic tail will preferentially partition into the oil phase, while the hydrophilic headgroup remains in the aqueous phase. This adsorption reduces the interfacial tension between the oil and water phases, which is crucial for the formation and stabilization of emulsions. The reduction of interfacial tension facilitates the dispersion of one liquid into the other as fine droplets.

While specific experimental data on the surface tension reduction and interfacial tension values for this compound are not available, it is expected to exhibit significant surface activity based on its molecular structure. The bulky hydroxypropyl headgroups may limit the maximum packing density at the interface compared to its hydroxyethyl counterpart, potentially affecting the ultimate surface tension reduction achievable.

In-Depth Analysis of this compound's Interaction with Solid Surfaces Remains an Area for Future Research

A comprehensive review of existing scientific literature reveals a significant gap in the specific research concerning the interaction of the non-ionic surfactant this compound with solid surfaces. While the broader principles of surfactant adsorption are well-established, detailed studies and empirical data focusing solely on this particular compound's behavior at solid-liquid interfaces are not publicly available.

The adsorption of surfactants onto solid surfaces is a critical phenomenon that dictates their efficacy in a multitude of applications, including mineral flotation, detergency, and formulation science. This process is governed by a complex interplay of factors, including the chemical structures of the surfactant and the solid substrate, as well as the physicochemical conditions of the surrounding medium, such as pH and temperature.

For non-ionic surfactants like this compound, which possesses a polar head group composed of two hydroxypropyl moieties and a non-polar dodecyl tail, several interaction mechanisms can be hypothesized. These include hydrogen bonding between the hydroxyl groups of the surfactant and polar sites on a solid surface (e.g., oxide minerals), and hydrophobic interactions between the alkyl chain and non-polar surfaces or previously adsorbed surfactant layers.

However, without specific studies, key parameters that quantify these interactions for this compound remain unknown. These include:

Adsorption Isotherms: Data that would describe the equilibrium relationship between the concentration of the surfactant in solution and the amount adsorbed onto a specific solid surface at a constant temperature.

Influence of pH: The effect of pH on the surface charge of both the solid and potentially on the conformation of the surfactant's head group, which would in turn affect the adsorption density.

Effect of Temperature: How changes in temperature influence the thermodynamics of the adsorption process, indicating whether it is an exothermic or endothermic phenomenon.

Competitive Adsorption: How this compound competes with other species in a solution for active sites on a solid surface.

While research exists on the surface interactions of the closely related compound N,N-bis(2-hydroxyethyl)dodecanamide (Lauramide DEA), the substitution of ethyl groups with propyl groups in the headgroup of this compound introduces steric and electronic differences that would uniquely influence its adsorption behavior. The bulkier propyl groups could lead to a different packing arrangement on a surface and may alter the strength of hydrogen bonding interactions.

In the absence of direct research, a detailed and scientifically accurate discussion of the interaction of this compound with solid surfaces cannot be provided. The scientific community would benefit from future investigations into this area to fully characterize the surface chemistry of this compound and unlock its potential in various technological applications.

Advanced Applications and Functional Materials Incorporating N,n Bis 2 Hydroxypropyl Dodecanamide

Role of N,N-bis(2-hydroxypropyl)dodecanamide in Materials Science and Engineering

The unique molecular structure of this compound makes it a compound of interest within materials science; however, specific research into its advanced applications remains focused on particular areas.

Development of Biofriendly Soft Materials Utilizing Self-Assembly Properties

Currently, there is a lack of specific scientific literature detailing the self-assembly properties of this compound and its subsequent application in the development of biofriendly soft materials.

Application in Electro-Stimulated Systems

Detailed research or findings on the application of this compound in electro-stimulated systems, including data on its material conductivity or assembly for such purposes, are not presently available in published research.

This compound as an Anti-Static Agent in Non-Clinical Formulations

There is no specific information available from the provided search results that identifies this compound as an anti-static agent in non-clinical formulations.

Corrosion Inhibition Properties of this compound

Patents related to the synthesis of alkanolamides identify this compound as a potential reaction product. google.comgoogle.comgoogle.com These synthesis processes are relevant to the creation of compositions, such as fuel additives, where corrosion inhibition is a desired property. google.comgoogle.com The patents specify that corrosion inhibitors, such as phosphate (B84403) esters or alkyl imidazolines, may be included in the final formulations. google.comgoogle.com However, the documentation does not explicitly state that this compound itself functions as the primary corrosion inhibitor. Instead, it is listed as one of several potential amide products resulting from the described synthesis methods. google.comgoogle.com

Application in Environmental Remediation and Wastewater Treatment Technologies

The application of this compound in the field of environmental remediation is an emerging area of interest, though specific data on its efficacy is limited.

Efficacy in Removal of Specific Organic Pollutants from Aqueous Systems

There is currently no available research or data concerning the efficacy of this compound in the removal of specific organic pollutants from aqueous systems or its broader use in wastewater treatment technologies.

Mechanistic Understanding of Pollutant Interaction and Removal

Detailed mechanistic studies on the interaction of this compound with pollutants are not extensively documented in available research. However, based on the known behavior of surfactants, a theoretical framework for its role in pollutant removal can be proposed.

As an amphiphilic molecule, this compound possesses both a hydrophilic (water-loving) head, composed of the di-isopropanolamine group, and a lipophilic (oil-loving) tail, the dodecyl hydrocarbon chain. This dual nature allows it to act as an intermediary between water and non-polar substances, such as oils, greases, and certain organic pollutants.

The primary mechanism of action would involve the formation of micelles in an aqueous environment. The lipophilic tails would encapsulate the pollutant molecules, forming a core that is shielded from the water, while the hydrophilic heads would form the outer surface of the micelle, allowing it to be dispersed and washed away in the water.

For the related compound, N,N-bis(2-hydroxyethyl)dodecanamide, its use in wastewater treatment for the removal of p-hydroxybenzoic acid has been noted, suggesting the potential for such amide-based surfactants in environmental remediation biosynth.com. However, specific research on the pollutant removal efficacy and mechanisms of the propyl variant is a necessary area for future investigation.

Integration of this compound in Specialty Formulations (Non-Personal Care/Cosmetic Efficacy)

While predominantly marketed for personal care products, the properties of this compound, also known as Lauramide DIPA, suggest its utility in various industrial and household applications.

Enhancing Performance in Industrial and Household Cleaning Agents (focus on chemical role)

In the realm of industrial and household cleaning, this compound can serve multiple functions, primarily as a viscosity modifier, foam booster, and emulsifier.

Its chemical role in these formulations is multifaceted:

Viscosity Building: The molecular structure allows for intermolecular hydrogen bonding, which can increase the viscosity of a cleaning formulation. This is particularly useful for products that require a certain thickness for optimal application and surface contact time, such as hard surface cleaners and degreasers.

Foam Stabilization: As a foam booster, it enhances the stability of the lather, which can be aesthetically pleasing to the end-user and can also contribute to the cleaning process by helping to lift and carry away dirt.

Emulsification: Its surfactant properties enable the emulsification of oily and greasy soils, breaking them down into smaller droplets that can be suspended in the cleaning solution and rinsed away. A market report on the related compound, lauramide DEA, highlights its effectiveness in degreasers and heavy-duty cleaners due to its emulsifying and foam-stabilizing characteristics lucintel.com.

A patent for a hard surface cleaner composition mentions the use of C10-C16 fatty acid derivatives, including N,N-dialkyl amides, in combination with other surfactants to effectively remove permanent ink, indicating the potential for this compound in specialized cleaning formulations google.com.

Table of Potential Functions in Cleaning Agents

FunctionChemical RolePotential Benefit in Formulation
Viscosity ModifierIntermolecular hydrogen bonding and micellar entanglement.Provides desired product thickness for controlled application and increased contact time.
Foam BoosterStabilizes the air-liquid interface within the foam structure.Creates a stable, dense lather, improving soil lifting and consumer appeal.
EmulsifierReduces interfacial tension between oil and water, forming stable emulsions.Enables the removal of greasy and oily soils from surfaces.
Wetting AgentLowers the surface tension of the cleaning solution.Allows the cleaner to spread more easily and penetrate into soiled areas.

Environmental Fate and Degradation Studies of N,n Bis 2 Hydroxypropyl Dodecanamide

Detection and Occurrence of N,N-bis(2-hydroxypropyl)dodecanamide in Environmental Matrices

Direct monitoring data for this compound in various environmental compartments such as water, soil, and air is not extensively available in public literature. However, the detection of other fatty acid amides and alkanolamides in wastewater and environmental samples suggests that compounds of this class can be released into the environment through industrial and consumer use. For instance, fatty acid amides have been detected in urban wastewater, indicating that they can enter aquatic systems through municipal and industrial discharges. psu.edu

The physicochemical properties of this compound, such as its predicted water solubility and octanol-water partition coefficient, can provide insights into its likely environmental distribution. Based on models for other alkanolamines, it is expected that this compound would primarily partition to the aqueous compartment. nih.gov

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound

PropertyPredicted ValueImplication for Environmental Fate
Molecular Weight315.5 g/mol Influences transport and diffusion.
XLogP34.4Indicates a potential for bioaccumulation. youtube.com
Water SolubilityLowMay limit its mobility in aqueous systems, but can still be present in dissolved form.
Vapor PressureLowUnlikely to be a significant atmospheric pollutant.
Environmental PartitioningPrimarily aqueous compartmentExpected to be found predominantly in water bodies. nih.gov

Note: The data in this table is based on predictive models and data for related compounds due to the lack of specific experimental data for this compound.

Biodegradation Pathways and Mechanisms of this compound

The biodegradation of this compound is a key process determining its persistence in the environment. Studies on related fatty acid amides provide a framework for understanding its potential degradation pathways.

The primary and secondary fatty acid amides can be biodegraded by microorganisms through the initial hydrolysis of the amide bond. nih.gov This process yields a fatty acid and an amine, which can then be further metabolized. For example, Pseudomonas aeruginosa and Aeromonas hydrophila have been shown to utilize various primary and secondary fatty acid amides. nih.gov The complete mineralization of these compounds often depends on the biodegradability of the resulting amine. nih.gov

However, a crucial finding for understanding the fate of this compound is that tertiary fatty acid amides were reportedly not transformed by these same bacterial strains. nih.gov As this compound is a tertiary amide, this suggests it may be more resistant to microbial degradation compared to primary and secondary alkanolamides. The metabolism of the lauric acid portion of the molecule, if cleaved, would likely follow the well-established beta-oxidation pathway for fatty acids. nih.govcoconutketones.com

The enzymatic machinery responsible for the breakdown of fatty acid amides includes amidases and lipases. Fatty acid amide hydrolases (FAAH) are known to hydrolyze a variety of fatty acid amides to their corresponding fatty acid and amine. nih.gov However, the substrate specificity of these enzymes is a critical factor. The bulky bis(2-hydroxypropyl) groups on the nitrogen atom of this compound may sterically hinder the access of the amide bond to the active site of some amidases, potentially slowing down or preventing enzymatic hydrolysis. acs.org

Research on the enzymatic hydrolysis of tertiary amides suggests that they are generally more resistant to cleavage by many standard proteases and amidases compared to primary and secondary amides. acs.org

Photodegradation and Hydrolysis of this compound

Abiotic degradation processes, including photodegradation and hydrolysis, can also contribute to the removal of this compound from the environment.

Amides are generally resistant to hydrolysis in pure water, but the reaction can be catalyzed by acids or bases. libretexts.org The stability of the amide bond is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond a partial double bond character. quora.com Tertiary amides are often more difficult to hydrolyze under standard conditions compared to primary and secondary amides. arkat-usa.org However, under specific alkaline conditions, the hydrolysis of tertiary amides can be achieved. arkat-usa.org

The photodegradation of amides can occur through direct absorption of UV light or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. The rate and mechanism of photodegradation would depend on the specific environmental conditions, such as the presence of photosensitizers. acs.org Studies on other organic molecules have shown that fatty acids can influence the rate of photodegradation. nih.gov

Environmental Transport and Distribution Modeling

Predictive models are essential tools for estimating the environmental transport and distribution of chemicals for which limited experimental data exists. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the environmental properties and behavior of substances based on their chemical structure. nih.govnih.govyoutube.comyoutube.com

For a surfactant-like molecule such as this compound, its transport in the environment will be influenced by its partitioning behavior between water, soil, and sediments. Its amphiphilic nature suggests it will accumulate at interfaces, which can affect its transport in porous media like soil. Due to its expected low vapor pressure, long-range atmospheric transport is unlikely to be a significant distribution pathway. nih.gov

Theoretical and Computational Studies on N,n Bis 2 Hydroxypropyl Dodecanamide

Molecular Modeling and Simulation of N,N-bis(2-hydroxypropyl)dodecanamide Structure

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in understanding the three-dimensional structure and dynamic behavior of this compound. mdpi.com These methods solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule flexes, interacts, and organizes over time.

Dodecanamide (B72619) Backbone: The twelve-carbon aliphatic tail can adopt a multitude of conformations, ranging from a fully extended, low-energy trans configuration to more compact, gauche conformations. The specific conformation influences how the molecules pack in micelles and at interfaces.

Hydroxypropyl Branches: The two hydroxypropyl groups attached to the amide nitrogen also have significant conformational flexibility. The orientation of these branches relative to each other and to the dodecanamide tail is crucial for the molecule's interaction with water and other surfactant molecules.

Conformational analysis through molecular modeling can identify the most probable dihedral angles and the corresponding energy landscapes. While specific studies on this compound are not abundant in publicly available literature, data from analogous long-chain amides and polymers can provide valuable insights. For instance, studies on polyamides have shown that the presence of hydrogen bonding significantly influences the conformational preferences of the polymer backbone. nih.gov

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Torsional AngleDescriptionExpected Behavior
C-C-C-C (in tail)Rotation along the alkyl chainPrimarily trans with some gauche conformations
C-C-N-CRotation around the amide bondRestricted due to partial double bond character
C-N-C-C (in branches)Orientation of hydroxypropyl groupsFlexible, influencing headgroup size and hydration
N-C-C-O (in branches)Orientation of hydroxyl groupsCrucial for hydrogen bonding patterns

The amphiphilic nature of this compound governs its self-assembly in aqueous solutions. The hydrophobic dodecanamide tails tend to aggregate to minimize contact with water, while the polar headgroups remain exposed to the aqueous phase. This process is driven by a combination of hydrophobic interactions and hydrogen bonding.

The two hydroxyl groups and the amide group in the head region are capable of forming and accepting hydrogen bonds. acs.org These interactions are critical for:

Solvation: Hydrogen bonds with water molecules lead to the formation of a hydration shell around the polar headgroup.

Micelle Stability: Intermolecular hydrogen bonds between the headgroups of adjacent surfactant molecules contribute to the stability of the resulting micelles. Studies on similar systems, like fatty acid-based polymeric micelles, have highlighted that hydrophobic interactions and hydrogen bonding are the primary driving forces for aggregation. nih.gov

Interfacial Behavior: At an oil-water interface, the hydrogen bonding network influences the packing and orientation of the surfactant molecules, which in turn affects the interfacial tension.

Quantum theory of atoms-in-molecules (QTAIM) analysis on related systems has revealed complex networks of hydrogen bonds and other weak interactions that are crucial for the stability of molecular assemblies. nih.gov While specific data for this compound is not available, it is expected that a rich network of intermolecular hydrogen bonds would be observed in simulations of its aqueous solutions.

Computational Fluid Dynamics (CFD) for Micellar Systems and Interfacial Dynamics

While molecular dynamics simulates behavior at the atomic scale, Computational Fluid Dynamics (CFD) models fluid flow at a larger, macroscopic scale. For systems containing surfactants like this compound, CFD can be used to simulate the behavior of micellar solutions and their interaction with surfaces and interfaces.

In the context of micellar systems, CFD can be employed to study:

Micelle Formation and Dissolution: By incorporating models for surfactant aggregation and disaggregation, CFD can simulate the dynamics of micelle formation under different flow conditions.

Rheology of Micellar Solutions: The presence of micelles can significantly alter the viscosity and flow behavior of a solution. CFD can predict these rheological properties, which is important for industrial applications.

Mass Transfer in Micellar Systems: Micelles can solubilize hydrophobic substances, and CFD can model the mass transfer of these substances within the fluid.

To bridge the gap between molecular-level interactions and macroscopic fluid behavior, multiscale modeling approaches are often necessary. Information from molecular dynamics simulations, such as the equation of state of the micellar solution or interfacial tension values, can be used as input for CFD simulations. Molecular dynamics studies on the interaction of fatty acid mini-micelles with proteins have demonstrated the complex interplay of electrostatic and Lennard-Jones interactions driving these processes, which could inform larger-scale models. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a fundamental understanding of the electronic structure of a molecule. lsu.edunorthwestern.edu These calculations solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy levels within the molecule.

For this compound, quantum chemical calculations can be used to:

Determine Molecular Properties: Properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. These properties are crucial for understanding the molecule's reactivity and its interaction with electromagnetic fields.

Analyze Chemical Bonding: The nature of the chemical bonds within the molecule, including the partial double bond character of the amide C-N bond, can be analyzed in detail.

Predict Reactivity: The calculated electronic properties can be used to predict the most likely sites for chemical reactions. For example, the regions of highest and lowest electrostatic potential can indicate sites susceptible to electrophilic or nucleophilic attack.

While extensive quantum chemical studies on this compound are not readily found in published literature, DFT has been widely used to study similar organic molecules. For instance, DFT calculations on organic radicals have shown high reliability in predicting properties like hyperfine coupling constants. researchgate.net Such methods could be applied to understand the stability and potential degradation pathways of this compound.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
XLogP34.4A measure of hydrophobicity. uni.lu
Hydrogen Bond Donor Count2The two hydroxyl groups can donate hydrogen bonds.
Hydrogen Bond Acceptor Count3The two hydroxyl oxygens and the amide oxygen can accept hydrogen bonds.
Predicted Collision Cross Section ([M+H]+)187.9 ŲRelates to the molecule's size and shape in the gas phase. uni.lu

These computationally derived parameters are valuable for predicting the physicochemical behavior of this compound and for parameterizing larger-scale molecular dynamics and CFD simulations.

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